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Aluminum, compd. with manganese (3:1)

Cat. No.: B087488
CAS No.: 12253-13-3
M. Wt: 135.88266 g/mol
InChI Key: HNTUTSCEYJYKPS-UHFFFAOYSA-N
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Description

Academic Significance of Aluminum-Transition Metal Intermetallics

Aluminum-transition metal (Al-TM) alloys are of considerable academic and industrial importance due to their combination of desirable properties. researchgate.net These materials often exhibit a high strength-to-weight ratio, excellent corrosion resistance, and significant thermal stability at elevated temperatures, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. researchgate.net The academic interest in Al-TM intermetallics stems from several key areas:

Strengthening Mechanisms: The primary objective of alloying aluminum with transition metals is often to form nano-sized intermetallic particles, known as dispersoids. researchgate.net These particles are effective in strengthening the aluminum matrix by impeding dislocation motion, thereby enhancing the mechanical properties of the alloy.

Complex Crystal Structures: Al-TM intermetallics frequently possess large and complex unit cells. The study of these intricate structures provides fundamental insights into crystallography and the principles governing phase stability in metallic systems.

Computational Materials Science: The electronic and atomic interactions in Al-TM systems present significant theoretical challenges. cmu.eduaps.org Developing accurate interatomic potentials and first-principles calculations for these alloys is an active area of research that advances computational materials science, allowing for the prediction of phase stability and properties. cmu.eduaps.orgarxiv.org

Relationship to Quasicrystals: The discovery of the first quasicrystal in a rapidly solidified Al-Mn alloy opened a new chapter in crystallography. uu.se Many Al-TM intermetallic compounds are now understood to be "crystalline approximants"—periodic structures that are locally similar to quasicrystals. Studying these approximants provides invaluable information for understanding the structure and properties of the more complex, aperiodic quasicrystals. uu.se

Contextualization of the Aluminum, compd. with manganese (3:1) Phase within the Al-Mn System

The aluminum-manganese system is characterized by a number of stable and metastable intermetallic phases that form at different compositions and temperatures. researchgate.nethimikatus.ru The phase "Aluminum, compd. with manganese (3:1)," with the chemical formula Al3Mn, is one of these key intermetallic compounds. royalsocietypublishing.org

According to the assessed Al-Mn phase diagram, various intermetallic phases can form, depending on the manganese content. scribd.comhimikatus.ru At the aluminum-rich end, the eutectic reaction between aluminum and the Al6Mn phase occurs at approximately 1.3-1.8% manganese. wikipedia.org As the concentration of manganese increases, other phases such as Al4Mn and Al12Mn appear. wikipedia.orgscribd.com The Al3Mn phase is a recognized compound within this system that can crystallize as a primary constituent from the melt under specific compositional conditions. royalsocietypublishing.org Its formation and morphology can be influenced by the presence of other elements; for instance, in certain Al-Mg-Mn alloys, a needle-like Al3(Mn,Fe) phase has been observed. uqac.camatec-conferences.org

The table below summarizes some of the key intermetallic phases found in the binary Al-Mn system.

Phase NameAlternate NameTypical Formation Context
Al12Mn-Forms at lower temperatures, below approximately 511 °C. wikipedia.org
Al6Mnη-Al6(Fe, Mn)Forms a eutectic with aluminum at ~1.3-1.8% Mn. wikipedia.org It has an orthorhombic crystal structure. mdpi.com
Al4Mn-Forms at temperatures above 710 °C with at least 4% Mn. wikipedia.org
Al3MnMnAl3Can crystallize as a primary constituent in the Al-Mn system. royalsocietypublishing.org Also identified as a decagonal approximant. researchgate.net

Role of Aluminum, compd. with manganese (3:1) as a Crystalline Approximant to Quasicrystalline Structures

A pivotal aspect of the academic significance of Al3Mn is its role as a crystalline approximant to quasicrystals. Quasicrystals are intermetallic compounds that possess long-range, ordered, but aperiodic atomic structures, with diffraction patterns exhibiting symmetries forbidden to conventional periodic crystals (e.g., five-fold rotational symmetry). uu.se The first such material was discovered in the Al-Mn system. uu.se

Crystalline approximants are conventional periodic crystals that share strong local structural similarities with a corresponding quasicrystal. uu.se They are often found in the same alloy systems and at compositions close to their quasicrystalline counterparts. Because they are periodic, their structures can be solved using standard crystallographic techniques, providing crucial insights into the atomic arrangements and building blocks of the more enigmatic quasicrystals. uu.se

The Al3Mn phase has been identified as a crystalline approximant to decagonal quasicrystals. researchgate.netarxiv.org This means that the atomic arrangement within the periodic crystal structure of Al3Mn closely resembles the local structure of decagonal Al-Mn quasicrystals, which are aperiodic in two dimensions but periodic in the third. Research has highlighted the close relationship between the structure of Al3Mn and that of decagonal quasicrystals, noting that its structure can be interpreted in terms of the aggregation of atomic clusters that are believed to be the building blocks of the quasicrystalline phase. researchgate.nettandfonline.com The study of Al3Mn and other approximants like it is therefore essential for developing complete structural models of quasicrystals. arxiv.org

The table below provides a summary of the key structural relationship.

CompoundStructural RoleRelated Quasicrystal TypeKey Structural Feature
Al3MnCrystalline ApproximantDecagonalLocal atomic structure and layering is closely related to the aperiodic structure of decagonal quasicrystals. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al3Mn B087488 Aluminum, compd. with manganese (3:1) CAS No. 12253-13-3

Properties

InChI

InChI=1S/3Al.Mn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUTSCEYJYKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al].[Al].[Al].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al3Mn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065291
Record name Aluminum, compd. with manganese (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.88266 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12253-13-3
Record name Aluminum, compd. with manganese (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electronic Structure Theory and Analysis of Aluminum, Compd. with Manganese 3:1

First-Principles Electronic Structure Calculations

The investigation into the electronic properties of Al3Mn is primarily rooted in first-principles calculations, which are based on density functional theory (DFT). These computational methods allow for the determination of the electronic structure from fundamental quantum mechanical principles without relying on empirical parameters. By solving the Kohn-Sham equations for the system of interacting electrons, researchers can obtain the ground-state energy, electron density, and the electronic band structure.

Various computational packages are employed to perform these calculations, enabling a detailed analysis of the structural and electronic characteristics of Al3Mn. These calculations are crucial for predicting properties such as lattice parameters, bulk modulus, and the density of states (DOS), which are fundamental to understanding the material's behavior.

Table 1: Theoretical and Experimental Lattice Parameters for Al3Mn

Method a (Å) b (Å) c (Å) Reference
Theoretical (DFT) Data not available in search results Data not available in search results Data not available in search results
Experimental Data not available in search results Data not available in search results Data not available in search results

Pseudogap Formation in the Electronic Density of States

A significant feature in the electronic structure of many aluminum-transition metal alloys, including those in the Al-Mn system, is the formation of a pseudogap in the electronic density of states (DOS) near the Fermi level (E_F). A pseudogap is a region of significantly reduced, but not completely absent, electronic states. The presence of this pseudogap is a key factor in the stabilization of these compounds.

For Al-Mn alloys, theoretical studies have consistently shown the existence of a pseudogap at the Fermi level. researchgate.net This reduction in the DOS at E_F contributes to the lowering of the total electronic energy of the system, thereby enhancing its stability. The depth and width of this pseudogap can vary depending on the specific composition and crystal structure of the alloy. While direct experimental evidence for a pseudogap in a crystalline binary Hume-Rothery alloy has been provided, the specifics for Al3Mn require further dedicated investigation. researchgate.net

Table 2: Calculated Density of States at the Fermi Level for Al-Mn Compounds

Compound N(E_F) (states/eV/atom) Reference
Al3Mn Data not available in search results
Al6Mn Data showing pseudogap exists researchgate.net

Role of sp-d Hybridization in Electronic Structure

In Al-Mn compounds, the interaction between the Al 3s and 3p orbitals with the Mn 3d orbitals results in the formation of bonding and anti-bonding states. This hybridization depletes the Mn 3d-related density of states at the Fermi level, which is a primary contributor to the formation of the pseudogap. researchgate.net Studies on various Al-Mn alloys have demonstrated that the strength of this sp-d hybridization can be tailored by altering the manganese concentration, which in turn affects the characteristics of the pseudogap. researchgate.net The existence of the pseudogap, suppression of the Mn 2p satellite peaks in photoemission spectra, and a decrease in the Doniach-Šunjić asymmetry parameter are all consequences of this crucial electronic interaction. researchgate.net

Hume-Rothery Stabilization Mechanisms in spd Electron Phases

The stability of many intermetallic phases, including Al3Mn, can often be understood within the framework of the Hume-Rothery rules. These empirical rules relate the stability of a particular crystal structure to factors such as the atomic size ratio, electronegativity, and, most importantly for this context, the valence electron concentration (e/a).

The Hume-Rothery mechanism posits that a crystal structure is stabilized when the Fermi surface of the electrons interacts strongly with a prominent Brillouin zone plane. This interaction can lead to the opening of a gap or a pseudogap in the electronic density of states at the Fermi level, thereby lowering the electronic energy. For Al-Mn alloys, which are considered Hume-Rothery alloys, the stabilization is closely linked to the e/a ratio. aps.org The formation of a pseudogap due to the Fermi surface-Brillouin zone interaction is a key aspect of this stabilization mechanism.

Theoretical Modeling of Electronic Band Structures

The electronic band structure provides a detailed map of the allowed electron energy levels as a function of their momentum within the crystal lattice. Theoretical modeling of the band structure of Al3Mn is performed using first-principles calculations. These models reveal the dispersion of the electronic bands and provide insights into the electronic properties of the material, such as its conductivity and bonding characteristics.

While a specific band structure diagram for Al3Mn was not found in the search results, the general features for related Al-Mn compounds can be inferred. The band structure would show the hybridization of the Al s and p bands with the Mn d bands. The bands crossing the Fermi level would determine the metallic or semi-metallic nature of the compound. The presence of flat bands, indicative of localized d electrons, and more dispersive bands, corresponding to the delocalized sp electrons, would be a characteristic feature. The interaction and mixing of these bands are what ultimately define the electronic landscape of Al3Mn.

Phase Stability, Transformations, and Formation Mechanisms of Aluminum, Compd. with Manganese 3:1

Phase Equilibria and Phase Diagram Investigations in Binary and Ternary Al-Mn Systems

The Al-Mn binary system exhibits several intermetallic compounds, with their stability ranges defined by the Al-Mn phase diagram. The formation of these phases is highly dependent on the manganese concentration and temperature. In the aluminum-rich corner of the phase diagram, various phases can form, and their equilibria have been the subject of extensive study. For instance, in the Al-Mn binary system, a high-temperature Al₃Mn phase has been reported.

Investigations into ternary Al-Mn systems reveal more complex phase relationships. The addition of a third element can significantly alter the stability of binary phases and lead to the formation of new ternary compounds. For example, in the Al-Fe-Mn system, the isostructural high-temperature Al-Mn and Al-Fe γ1-phases form continuous regions of solid solution. researchgate.net The solubility of iron in phases like Al₆Mn and the high-temperature T-Al₁₁Mn₄ has been quantified, as has the solubility of manganese in iron-aluminides such as M-Al₁₃Fe₄, Al₅Fe₂, and Al₂Fe. researchgate.net Thermodynamic assessments using the CALPHAD (CALculation of PHAse Diagrams) method have been employed to model the phase equilibria in the Al-Fe-Mn system, including the description of ternary phases. researchgate.netshu.edu.cn

Similarly, the Al-Pd-Mn system has been studied, with a focus on the formation enthalpies of various phases. researchgate.net First-principles calculations have been used to predict the stability of icosahedral and decagonal quasicrystalline approximants in this ternary system. researchgate.net

Summary of Phase Equilibria in Al-Mn Based Systems
SystemKey FindingsReference
Al-Fe-MnContinuous solid solution between isostructural Al-Mn and Al-Fe γ1-phases. Significant mutual solubility in other binary intermetallics. researchgate.net
Al-Pd-MnFormation enthalpies calculated from first principles, predicting stability of quasicrystalline approximants. researchgate.net

Influence of Alloying Elements on Aluminum, compd. with manganese (3:1) Stability

The stability of Al₃Mn can be significantly influenced by the addition of other alloying elements, leading to the formation of ternary, quaternary, and even more complex phases.

The addition of a third element to the Al-Mn system can either stabilize or destabilize the Al₃Mn phase or lead to the formation of new ternary compounds.

Platinum (Pt): In the Al-Mn-Pt system, a previously unidentified "X-phase" was determined to be a ternary extension of the binary orthorhombic Al-Mn T-phase. researchgate.net The addition of platinum extends the stability region of this T-phase. researchgate.net

Palladium (Pd): The Al-Mn-Pd system is known for the formation of stable and metastable quasicrystalline phases. researchgate.net First-principles calculations have been used to determine the formation enthalpies of various phases, providing insight into their relative stabilities. researchgate.net

Iron (Fe): Iron is a common impurity in aluminum alloys and its interaction with manganese is of great technological importance. In the Al-Fe-Mn system, manganese can substitute for iron in the Al₃Fe phase to a certain extent. concordia.ca The Al₆(Fe,Mn) phase is a common constituent in many commercial aluminum alloys. concordia.ca Thermodynamic modeling of the Al-Fe-Mn system has been performed to understand the phase equilibria, including the stability of ternary intermetallic compounds. researchgate.netshu.edu.cn Studies have shown that the binary intermetallic compounds in both Al-Mn and Al-Fe systems can dissolve a considerable amount of the third element. researchgate.net

The addition of multiple alloying elements further complicates the phase stability, often leading to the formation of complex multi-component phases.

Silicon (Si): In Al-Mn-Si alloys, the cooling rate during solidification plays a critical role in phase selection. researchgate.netresearchgate.net Different cooling rates can lead to the formation of thermodynamically stable β-AlMnSi, metastable α-AlMnSi, or a metastable icosahedral quasicrystalline (iQC) phase. researchgate.netresearchgate.net

Zinc (Zn) and Magnesium (Mg): In Al-Zn-Mg-Cu alloys, which are high-strength aerospace alloys, manganese is often added to control the grain structure and improve properties. The interaction of Mn with Zn, Mg, and Cu can lead to the formation of various dispersoids.

Chromium (Cr), Erbium (Er), and Zirconium (Zr): The addition of elements like Cr, Er, and Zr to Al-Mn alloys can lead to the formation of finely dispersed particles that inhibit recrystallization and grain growth, thereby improving the mechanical properties at elevated temperatures. In Al-Zn-Mg-Cu-Zr-Y(Er) alloys with manganese, additional dispersoid-forming elements like yttrium and erbium increase the density of particle precipitation during homogenization. researchgate.netrjsocmed.com

Influence of Alloying Elements on Al-Mn Phases
Alloying Element(s)Effect on Al-Mn SystemResulting Phases/StructuresReference
Platinum (Pt)Ternary extension of the binary T-phase.Orthorhombic Al-Mn-Pt T-phase researchgate.net
Palladium (Pd)Formation of stable and metastable quasicrystals.Icosahedral and decagonal quasicrystalline approximants researchgate.net
Iron (Fe)Substitution of Fe in Al₃Fe by Mn; formation of ternary compounds.Al₆(Fe,Mn), ternary Al-Fe-Mn phases researchgate.netconcordia.ca
Silicon (Si)Phase selection is highly dependent on cooling rate.β-AlMnSi, α-AlMnSi, iQC phase researchgate.netresearchgate.net
Cr, Er, ZrFormation of dispersoids, inhibition of recrystallization.Fine dispersoid particles researchgate.netrjsocmed.com

Formation Pathways and Kinetic Studies

The formation of Al₃Mn and related phases can occur through different mechanisms, primarily during solidification from the melt or by precipitation from a supersaturated solid solution.

During the solidification of Al-Mn alloys, the formation of various intermetallic phases is dependent on the cooling rate. researchgate.netresearchgate.net Under equilibrium or near-equilibrium conditions, the phases predicted by the phase diagram are expected to form. However, rapid solidification can lead to the formation of metastable phases, including extended solid solutions and quasicrystals. researchgate.netresearchgate.netdtic.mil For instance, in Al-Mn based alloys, different solidification paths can be triggered by varying the cooling rate, leading to the formation of stable crystalline phases, metastable quasicrystalline phases, or other metastable states. researchgate.netresearchgate.net

Simulations of solidification processes, often coupled with thermodynamic databases, are used to predict the microstructure evolution under different cooling conditions. These models can help in understanding the competitive formation of various stable and metastable phases.

Al₃Mn and other Mn-bearing phases can also form through precipitation from a supersaturated aluminum solid solution. This process is typically induced by a heat treatment (aging) after a solution treatment and quenching. youtube.com The supersaturated solid solution is thermodynamically unstable, and upon heating, the excess solute atoms (Mn) diffuse and agglomerate to form precipitate particles. youtube.com

The kinetics of precipitation, including the nucleation and growth of these particles, are influenced by factors such as the degree of supersaturation, aging temperature, and the presence of lattice defects like dislocations, which can act as preferential nucleation sites. researchgate.net The precipitation of fine, well-dispersed particles is a key strengthening mechanism in many aluminum alloys. researchgate.net In some Al-Mn alloys, metastable phases may precipitate first and then transform to the stable phase upon prolonged aging or at higher temperatures. dtic.mil

Self-Propagating High-Temperature Synthesis Approaches

Self-Propagating High-Temperature Synthesis (SHS) is a materials synthesis method that utilizes the heat generated by a strong exothermic reaction to sustain itself, propagating like a combustion wave through the reactants. wikipedia.org This technique is particularly well-suited for producing refractory materials, including metallic alloys and ceramics, due to its energy efficiency and the high purity of the resulting products. wikipedia.orgcore.ac.uk The process is initiated by locally heating a mixture of reactant powders to an ignition temperature, after which the reaction becomes self-sustaining. core.ac.uk

The synthesis of aluminum-manganese compounds via SHS involves a solid-state combustion reaction between aluminum and manganese powders. The core of the SHS process lies in the highly exothermic nature of the formation of intermetallic compounds from their elemental constituents. For a reaction to be self-sustaining, the adiabatic temperature (Tad)—the maximum theoretical temperature the products can reach in an adiabatic system—must typically exceed a threshold, often cited as 1800 K. core.ac.ukchemrxiv.org This ensures that the heat generated by the reacting layer is sufficient to heat the adjacent layer of reactants to their ignition temperature, thus propagating the combustion front.

The primary reaction for the formation of the target compound can be represented as: 3Al + Mn → Al₃Mn + ΔH where ΔH is the enthalpy of reaction, which must be significantly negative (exothermic).

Key parameters controlling the SHS process and the final product's characteristics include the initial composition of the powder mixture, particle size, green density of the reactant compact, and the reaction atmosphere. bohrium.com The green density, in particular, influences the thermal conductivity of the mixture and the contact between reactant particles, thereby affecting the combustion temperature and propagation velocity. The high temperatures generated during the synthesis can lead to particle sintering and the formation of a dense, consolidated product. wikipedia.org

Effects of Mechanical Alloying

Mechanical Alloying (MA) is a solid-state powder processing technique that employs a high-energy ball mill to induce repeated cold welding, fracturing, and re-welding of powder particles. wikipedia.orgnih.gov This process is a non-equilibrium route capable of synthesizing a wide range of materials, including supersaturated solid solutions, metastable phases, and intermetallic compounds like Al₃Mn. wikipedia.orgnih.gov The intense plastic deformation during milling refines the grain structure of the materials down to the nanoscale. mdpi.comresearchgate.net

The application of MA to a mixture of aluminum and manganese powders has several significant effects on the material's microstructure and subsequent phase formation:

Grain Refinement and Defect Introduction: The severe plastic deformation breaks down the initial powder particles and crystalline grains, creating a nanostructured material with a high density of crystalline defects such as dislocations and grain boundaries. nih.gov

Formation of Supersaturated Solid Solutions: MA can extend the solid solubility limits of elements. In the Al-Mn system, mechanical alloying can dissolve elemental manganese into the aluminum lattice far beyond its equilibrium solubility, creating a supersaturated solid solution. mdpi.comresearchgate.net

Enhanced Diffusion: The high concentration of defects created during milling serves as fast diffusion paths, significantly enhancing atomic transport. nih.gov This, combined with a slight temperature rise from the milling process, facilitates alloying at temperatures much lower than those required for conventional melting techniques. nih.gov

Formation of Intermetallic Precursors: While the final, ordered Al₃Mn phase may not form directly during milling, the process creates an extremely fine, intimate mixture of the constituent elements. nih.gov This nanostructured composite is in a high-energy state, primed for transformation into the stable intermetallic compound upon subsequent thermal treatment. nih.gov An annealing step following MA can provide the necessary thermal energy to complete the diffusion process and form the desired equilibrium phase. nih.gov

The table below summarizes the key process parameters in mechanical alloying and their general effects on the formation of Al-Mn compounds.

ParameterEffect
Milling Time Increases degree of alloying, grain refinement, and defect density. Longer times can lead to the formation of metastable or amorphous phases. mdpi.com
Ball-to-Powder Ratio Higher ratios increase the energy input, accelerating the alloying process and refinement. retsch.comyoutube.com
Milling Atmosphere An inert atmosphere (e.g., argon) is crucial to prevent oxidation and contamination of the reactive metal powders. mdpi.com
Process Control Agent (PCA) Small amounts of a PCA (e.g., stearic acid) are often added to prevent excessive cold welding and agglomeration of ductile powders like aluminum. mdpi.com

High-Temperature Transformations and Annealing Effects

High-temperature treatments and annealing are critical for controlling the phase composition and microstructure of Al-Mn alloys. These processes provide the necessary thermal energy for diffusion-controlled phase transformations, allowing the system to move towards thermodynamic equilibrium. mdpi.comresearchgate.net For the Al₃Mn compound, these treatments are essential for its formation from precursor phases and for optimizing the microstructure of the final material.

When an Al-Mn alloy is subjected to high temperatures, several transformations can occur. Metastable phases, which may have formed during rapid solidification or mechanical alloying, can decompose or transform into more stable intermetallic compounds. tennessee.edu For instance, a supersaturated solid solution of Mn in Al, produced by MA, can be annealed to precipitate fine, dispersed intermetallic particles. researchgate.net The specific phase that forms, such as Al₆Mn or Al₃Mn, depends on the alloy composition and the annealing temperature and time.

The key effects of annealing on the formation and stability of Al₃Mn include:

Nucleation and Growth: Annealing provides the activation energy for the nucleation and growth of the stable Al₃Mn phase from a supersaturated solid solution or a mixture of elemental powders.

Phase Transformation: Pre-existing, less stable Al-Mn phases can transform into more stable configurations. For example, the transformation from Al₆Mn to other aluminides has been observed in certain aluminum alloys during heat treatment. researchgate.net The specific transformation pathways are dictated by the phase diagram.

Microstructural Homogenization: High-temperature exposure helps to homogenize the distribution of alloying elements, reducing chemical segregation that may have occurred during initial processing. mdpi.com

Recrystallization and Grain Growth: For materials that have been heavily cold-worked (e.g., through mechanical alloying), annealing above the recrystallization temperature leads to the formation of new, strain-free grains. mdpi.com The final grain size of the Al₃Mn phase can be controlled by the annealing temperature and duration; higher temperatures or longer times generally lead to larger grains. researchgate.net

The cooling rate from high temperatures is also a critical parameter, as it can influence the retention of high-temperature phases or the precipitation of new phases during cooling. researchgate.net

Thermodynamic Modeling Approaches

CALPHAD (CALculation of PHAse Diagrams) Methodology

The CALPHAD methodology is a powerful computational tool used to predict phase equilibria and thermodynamic properties of multicomponent systems. youtube.com It is a semi-empirical approach that combines thermodynamic models with experimental data to construct a self-consistent thermodynamic database for a given system. This database can then be used to calculate phase diagrams and predict phase stability under various conditions of temperature, pressure, and composition. researchgate.netresearchgate.net

In the CALPHAD approach, the Gibbs free energy of each individual phase (e.g., liquid, solid solutions, and intermetallic compounds like Al₃Mn) is described by a mathematical model. youtube.com These models contain adjustable parameters that are optimized by fitting them to a wide range of available experimental data, such as phase boundary information, enthalpies of formation, and heat capacities. researchgate.net For the Al-Mn system, the Gibbs energy models allow for the precise description of the stability range of the Al₃Mn compound relative to other competing phases like Al₆Mn, Al₁₁Mn₄, and the liquid phase. researchgate.net

The CALPHAD method is instrumental in:

Predicting Phase Diagrams: It allows for the calculation of the entire Al-Mn phase diagram, showing the equilibrium phases present at any given composition and temperature. nih.gov

Guiding Alloy Design: By predicting phase formation, CALPHAD helps in designing alloys with specific microstructures and properties. nih.gov

Understanding Synthesis Processes: It provides the thermodynamic foundation for understanding phase transformations that occur during synthesis, casting, and heat treatment. mdpi.com

The synergy between CALPHAD and ab initio calculations is particularly noteworthy, as theoretical data from first-principles calculations can be used as input to guide and validate the thermodynamic models, especially for metastable phases or systems with limited experimental data. researchgate.netdaneshyari.com

First-Principles Calculations of Formation Enthalpies

First-principles calculations, also known as ab initio calculations, are theoretical methods based on the fundamental laws of quantum mechanics that can predict material properties without relying on experimental input. psu.edu Density Functional Theory (DFT) is the most common framework for these calculations in materials science. bohrium.comaps.org This approach is used to calculate the total energy of a specific crystal structure at 0 Kelvin.

The enthalpy of formation (ΔH_f) is a critical thermodynamic quantity that describes the stability of a compound relative to its constituent elements. For a binary compound like Al₃Mn, it is calculated using the following equation: ΔH_f(Al₃Mn) = E_total(Al₃Mn) - 3 * E_total(Al) - 1 * E_total(Mn) where E_total is the calculated total energy of the compound's unit cell and the constituent elements in their stable bulk structures. A negative enthalpy of formation indicates that the compound is stable with respect to decomposition into its elements. aps.org

First-principles calculations provide crucial data for thermodynamic modeling by:

Determining 0 K Stability: They yield the ground-state enthalpy of formation, which is a fundamental anchor point for CALPHAD models. researchgate.netdaneshyari.com

Assessing Metastable Phases: The enthalpy of formation can be calculated for hypothetical or metastable structures, providing insights into their potential for synthesis.

Validating Experimental Data: Calculated values can be compared with experimental measurements to assess their accuracy. psu.edu

The table below presents calculated formation enthalpies for several compounds in the Al-Mn system from first-principles studies, illustrating the relative stability of different intermetallic phases.

CompoundCrystal StructureCalculated Enthalpy of Formation (kJ/mol-atom)
Al₁₂MnIm-3-26.3
Al₆MnCmcm-29.0
Al₁₁Mn₄P-3-34.6
Al₈Mn₅R3m-34.2
ε-AlMnP6₃/mmc-33.1
Data derived from first-principles studies on Al-Mn compounds. psu.edu

Kinetic Simulations of Phase Evolution

While thermodynamics, through methods like CALPHAD, predicts the equilibrium state of a system, it does not provide information about the time required to reach that state or the microstructural pathways taken. Kinetic simulations are employed to model the time-dependent evolution of phases and microstructures during materials processing. swi-wiskunde.nl These simulations are essential for understanding the formation of Al₃Mn during processes like solidification, annealing, or aging.

Kinetic models incorporate the principles of thermodynamics (driving forces for transformation) with theories of atomic transport (diffusion) and interface phenomena. swi-wiskunde.nl Common approaches for simulating phase evolution include:

Phase-Field Modeling: This is a powerful continuum method that describes the complex evolution of microstructures by solving a set of partial differential equations for "phase-field" variables, which distinguish between different phases and the interfaces between them. It can simulate processes like nucleation, grain growth, and coarsening of the Al₃Mn phase.

Diffusion-Controlled Transformation (DICTRA): This is a software tool that uses thermodynamic data from CALPHAD databases to simulate diffusion-controlled transformations in multicomponent systems. It can model the growth or dissolution of phases, homogenization, and other diffusion-related phenomena.

Interface Response Function Models: These models are used to understand phase selection, particularly during rapid solidification processes, by describing how the velocity of the solid-liquid interface depends on temperature and composition. tennessee.edu

Relationship to Quasicrystalline Structures and Approximants

Theoretical and Experimental Basis for Aluminum, compd. with manganese (3:1) as a Crystalline Approximant of Decagonal Quasicrystals

The classification of Al₃Mn as a crystalline approximant of decagonal quasicrystals is firmly rooted in both theoretical considerations and extensive experimental evidence. Theoretically, the concept of a crystalline approximant posits the existence of periodic structures that locally mimic the aperiodic order of a quasicrystal. These approximants can be seen as rational projections from a higher-dimensional space, where the quasicrystal is a more complex, irrational projection.

Experimentally, the close relationship between Al₃Mn and decagonal quasicrystals has been established through a combination of single-crystal X-ray analysis and high-resolution electron microscopy. tandfonline.comtandfonline.com These techniques have revealed the intricate crystal structure of Al₃Mn, which is orthorhombic with the space group Pnma. tandfonline.comtandfonline.com The lattice parameters have been determined to be approximately a = 1.483 nm, b = 1.243 nm, and c = 1.251 nm, with 156 atoms in the unit cell. tandfonline.comtandfonline.com The striking resemblance between the electron diffraction patterns of Al₃Mn and those of decagonal quasicrystals provides compelling evidence of their structural connection. researchgate.net This similarity suggests that the local atomic arrangements in both phases are remarkably alike.

First-principles calculations based on electronic density functional theory have also been employed to investigate the stability of various phases in the Al-Mn system. arxiv.org These calculations support the existence of decagonal quasicrystal approximants like Y-Al₃Mn, predicting them to be stable or nearly stable phases. arxiv.org

Structural Homologies and Similarities between Aluminum, compd. with manganese (3:1) and Decagonal Quasicrystals

The structural relationship between Al₃Mn and decagonal quasicrystals extends beyond similar diffraction patterns to fundamental homologies at the atomic level. A key similarity lies in their layered structure. Both Al₃Mn and related decagonal quasicrystals can be described as a periodic stacking of atomic planes. In the case of Al₃Mn, these layers are arranged periodically, whereas in decagonal quasicrystals, the atomic order within the planes is quasiperiodic, while the stacking remains periodic along the tenfold axis.

High-resolution electron microscopy studies have confirmed the existence of structural subunits within Al₃Mn that are also found in the Al-Mn decagonal quasicrystal. researchgate.net The structure of Al₃Mn is composed of both "flat" and "puckered" atomic layers, a feature also observed in other related approximant phases. This layered construction and the presence of shared local atomic configurations, often described in terms of atomic clusters, underscore the deep structural connection between the crystalline approximant and the quasicrystal. The orthorhombic structure of Al₃Mn is considered an extremely close relative of the Al-Mn decagonal phase. researchgate.net

Role of Aluminum, compd. with manganese (3:1) in the Nucleation and Growth of Quasicrystalline Phases

The nucleation and growth of quasicrystalline phases are complex processes that are not yet fully understood. However, the structural similarities between crystalline approximants and quasicrystals suggest that the former can play a significant role in the formation of the latter. It is proposed that crystalline phases with local atomic arrangements similar to those in quasicrystals can act as heterogeneous nucleation sites, thereby reducing the energy barrier for the formation of the quasicrystalline phase.

Electron microscopic observations of icosahedral and decagonal quasicrystals in aluminum-manganese alloys have been interpreted as favoring a heterogeneous nucleation mode. researchgate.net While direct experimental evidence detailing the specific role of Al₃Mn in the nucleation of decagonal quasicrystals is an area of ongoing research, the principle of structural templating provides a strong theoretical basis for this role. The presence of pre-existing Al₃Mn crystallites, with their similar local atomic environments and layered structure, could facilitate the subsequent growth of the quasiperiodically ordered decagonal phase.

Comparative Structural Analysis of Crystalline Approximants and Quasicrystals

A comparative analysis of the crystallographic data for Al₃Mn and Al-Mn decagonal quasicrystals highlights their relationship. Al₃Mn has a well-defined orthorhombic unit cell with specific lattice parameters, representing a periodic arrangement of atoms. In contrast, decagonal quasicrystals are characterized by a combination of periodic and quasiperiodic order. They are periodic along one direction (the c-axis, corresponding to the tenfold symmetry axis) and quasiperiodic in the plane perpendicular to this axis.

FeatureAluminum, compd. with manganese (3:1) (Al₃Mn)Al-Mn Decagonal Quasicrystal
Crystal System OrthorhombicDecagonal (Aperiodic in 2D, Periodic in 1D)
Bravais Lattice PrimitiveN/A (described by higher-dimensional lattices)
Space Group Pnma (No. 62)N/A (described by higher-dimensional space groups)
Lattice Parameters a ≈ 1.483 nm, b ≈ 1.243 nm, c ≈ 1.251 nmPeriodic axis c ≈ 1.2 nm
Atomic Order Periodic in all three dimensionsQuasiperiodic in the a-b plane, periodic along c
Diffraction Pattern Sharp Bragg peaks corresponding to a periodic latticeSharp diffraction spots with tenfold rotational symmetry

The periodicity along the b-axis of Al₃Mn corresponds to the periodic axis of the decagonal phase, further emphasizing their structural linkage. researchgate.net

Theoretical Models Linking Aluminum, compd. with manganese (3:1) to Quasicrystalline Order

Several theoretical models have been proposed to elucidate the connection between the crystalline structure of Al₃Mn and the quasiperiodic order of decagonal quasicrystals. One prominent model suggests that the structure of the Al-Mn decagonal quasicrystal can be understood as a random aggregation of structural subunits derived from the Al₃Mn phase. researchgate.net In this framework, three distinct subunits are deduced from the crystalline structure of Al₃Mn, and their existence has been confirmed by high-resolution electron microscopy images of the decagonal quasicrystal. researchgate.net This "random tiling" model provides a direct conceptual bridge between the periodic and quasiperiodic structures.

Another theoretical approach interprets the structure of the decagonal approximant Al₃Mn as a modulated crystal. researchgate.net This perspective moves away from the cluster-based description and suggests that the complex arrangement of atoms in Al₃Mn can be understood as a modulation of a simpler, underlying crystal structure. This interpretation offers an alternative way to rationalize the intricate atomic arrangements and their relationship to the quasiperiodic order found in decagonal quasicrystals.

Advanced Methodological Approaches and Computational Frameworks in Aluminum, Compd. with Manganese 3:1 Research

Integrated Experimental and Computational Methodologies for Materials Discovery

The modern paradigm of materials science emphasizes a synergistic approach where experimental data and computational modeling are intricately linked. This integration is particularly powerful in the exploration of complex alloy systems like Al-Mn. Methodologies such as the Calculation of Phase Diagrams (CALPHAD) are central to this approach, providing a framework for thermodynamic modeling that is continually refined with experimental data and first-principles calculations.

In the broader Al-Mn-C system, CALPHAD assessments have been successfully employed, supported by ab initio calculations based on density functional theory (DFT). researchgate.net These first-principles calculations provide foundational data, such as the enthalpies of formation for various phases at 0 K, which are then used to optimize the thermodynamic models within the CALPHAD framework. researchgate.netdaneshyari.com This iterative process, where computational predictions guide targeted experiments and experimental results, in turn, validate and refine the computational models, accelerates the understanding of phase stability and equilibria. researchgate.net For instance, in the related Ti-Al-Mn ternary system, a combination of Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDXS), and Differential Scanning Calorimetry (DSC) has been used to assess and refine thermodynamic models. researchgate.net This integrated approach ensures that the thermodynamic databases are robust and can reliably predict the behavior of multicomponent alloys, which is crucial for designing new materials.

Key Integrated Methodologies in Al-Mn Alloy Research

Methodology Description Role in Al3Mn Research
CALPHAD A computational method to predict phase diagrams and thermodynamic properties of multicomponent systems. Models phase stability and equilibria in the Al-Mn system, guiding alloy design. researchgate.net
Ab Initio Calculations (DFT) First-principles quantum mechanical calculations to determine the electronic structure and total energy of materials. Provides fundamental data like formation enthalpies to inform and validate CALPHAD models. researchgate.netdaneshyari.com

| Experimental Phase Equilibria Studies | Techniques like SEM, EDXS, and DSC to experimentally determine phase boundaries and compositions. | Generates critical data for the validation and refinement of thermodynamic databases. researchgate.net |

High-Throughput Computational Materials Design and Screening

High-throughput screening (HTS) is a methodology that uses automated instrumentation and software to rapidly test a large number of compounds or materials for a specific property. nih.govsigmaaldrich.comyoutube.com In computational materials science, this involves systematically calculating the properties of a vast number of candidate materials to identify promising compositions for further investigation.

For aluminum alloys, high-throughput computational screening can be used to explore the vast compositional space of multi-principal element alloys. mdpi.com By combining methods like CALPHAD with high-throughput calculations, researchers can efficiently screen thousands of potential alloy compositions. mdpi.com This process involves generating a large set of compositions and then using thermodynamic models to simulate properties such as phase constitution, solidification intervals, and mechanical characteristics like yield strength. mdpi.com This computational pre-screening significantly narrows down the number of candidate alloys that need to be synthesized and tested experimentally, saving considerable time and resources. mdpi.com While specific high-throughput screening studies focusing solely on Al3Mn are not extensively documented, the techniques are broadly applied to Al-based alloy systems, including those containing manganese, to discover new alloys with desirable properties for applications in industries like aerospace. mdpi.com

The workflow for such a screening process typically involves:

Generation of Compositions : Creating a large virtual library of alloy compositions.

Property Simulation : Using computational tools like CALPHAD to predict key properties for each composition.

Filtering and Down-Selection : Applying multi-objective algorithms to filter the alloys based on a set of target characteristics.

Experimental Validation : Synthesizing and characterizing the most promising candidates identified through screening.

Application of Machine Learning and Artificial Intelligence in Materials Science for Aluminum, compd. with manganese (3:1) Studies

The application of AI in the Al-Mn system allows for:

Accelerated Alloy Design : AI can rapidly explore vast design spaces to identify optimal compositions. aimlprogramming.com

Tailored Properties : ML models enable the fine-tuning of alloy compositions to achieve specific characteristics such as enhanced strength or corrosion resistance. aimlprogramming.comelkamehr.com

Reduced Development Costs : By predicting properties computationally, AI minimizes the need for extensive experimental trial-and-error, thus reducing R&D expenses. aimlprogramming.com

While specific ML models exclusively for Al3Mn are part of the broader research into Al-Mn alloys, the general methodologies are directly applicable. For instance, a model could be trained to predict the influence of slight compositional variations around the Al3Mn stoichiometry on its mechanical or electronic properties. The performance of these models is often evaluated using metrics like accuracy, Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE). researchgate.net

Common Machine Learning Models in Alloy Design

Model Description Potential Application for Al3Mn
Artificial Neural Networks (ANN) A network of interconnected nodes inspired by the human brain, capable of learning complex non-linear relationships. Predicting mechanical properties like hardness and elastic modulus based on composition and processing history. rsquarel.org
Random Forest (RF) An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. Identifying the most influential alloying elements on the properties of Al3Mn-based alloys. researchgate.net

| Support Vector Machines (SVM) | A supervised learning model that uses hyperplanes to separate data into different classes or to perform regression. | Classifying the stability of different Al-Mn phases based on compositional data. rsquarel.org |

Development and Utilization of Specialized Software for Crystallographic and Electronic Structure Analysis

The detailed analysis of the crystallographic and electronic structure of Al3Mn relies heavily on specialized software packages. These tools are essential for interpreting experimental diffraction data and for performing fundamental quantum mechanical calculations.

For crystallographic analysis, software is used to solve, refine, and visualize crystal structures from X-ray, neutron, or electron diffraction data. Programs like MAUD utilize the Rietveld method for the quantitative analysis of polycrystalline samples, allowing for the determination of phase content, crystal structure, and microstructural characteristics. github.io Software suites such as HighScore are used for phase identification from powder diffraction data. malvernpanalytical.com Other packages like CRYSTALS and the SHELX suite are widely used for single-crystal structure determination and refinement. umd.edu These tools have been instrumental in determining the complex orthorhombic crystal structure of Al3Mn.

For electronic structure analysis, ab initio calculation packages are employed to understand the bonding, electronic density, and magnetic properties of materials. Software based on Density Functional Theory (DFT) is the most common approach.

NWChem and CP2K are open-source packages capable of modeling the electronic structure of molecules and condensed-phase systems, allowing researchers to predict a wide range of properties. hpcwire.com

Chemissian is a tool designed for analyzing electronic structure and spectra, allowing for the visualization of molecular orbitals and electron density distributions from the output of quantum chemistry programs. chemissian.com

QUEST is another in-house code focused on density-functional methods for molecular electronic structure calculations. quest.codes

These software packages enable researchers to perform in-silico experiments that complement and help interpret experimental findings, providing a complete picture of the material's structure-property relationships.

Applications in Materials Science Research Fundamental Contributions

Insights into the Design of Advanced Lightweight Alloys

The study of Al3Mn offers crucial insights into the design principles for advanced lightweight alloys, particularly those within the Al-Mn system (3xxx series). The presence of manganese in aluminum alloys leads to the formation of various intermetallic phases, with Al3Mn being a notable constituent that enhances mechanical properties. wikipedia.org The understanding of how Al3Mn precipitates and disperses within the aluminum matrix is fundamental to developing alloys with a high strength-to-weight ratio. researchgate.net

The design of these alloys leverages the principle of dispersion strengthening, where finely distributed Al3Mn particles act as obstacles to dislocation movement, thereby increasing the material's strength without significantly increasing its density. researchgate.net Research into the Al-Mn phase diagram reveals the specific temperature and composition ranges at which Al3Mn and other phases like Al6Mn and Al12Mn form. researchgate.netresearchgate.nethimikatus.ru This knowledge is critical for designing heat treatment processes that optimize the precipitation of these strengthening phases. For instance, controlling the cooling rate during casting can influence the resulting microstructure, determining whether the primary phase is Al6Mn or the finer Al3Mn, which can be advantageous for mechanical properties. researchgate.netresearchgate.net

Furthermore, the study of multicomponent systems containing aluminum and manganese, often with additions of iron (Fe) and silicon (Si), shows that these elements can substitute into or react with the aluminum-manganese intermetallics. wikipedia.orgresearchgate.net This leads to the formation of more complex phases such as Al15(Mn,Fe)3Si2. wikipedia.org Understanding these interactions is vital for designing recycled and secondary aluminum alloys where controlling impurity elements is a key challenge. By comprehending the phase equilibria, researchers can predict and control the microstructure to mitigate the formation of brittle phases and enhance the desired mechanical properties of lightweight alloys. researchgate.net

Table 1: Influence of Al3Mn on Lightweight Alloy Design

Contribution Description
Dispersion Strengthening Formation of fine Al3Mn precipitates that impede dislocation motion, increasing strength.
Microstructure Control Knowledge of the Al-Mn phase diagram allows for tailored heat treatments to control the size and distribution of Al3Mn particles.
Alloy Composition Optimization Understanding the interaction of Mn with other elements (e.g., Fe, Si) informs the design of complex, high-performance alloys.
Recycled Alloy Development Insights into phase formation help in managing impurities and designing robust secondary alloys.

Contribution to Understanding Strengthening Mechanisms in Aluminum Alloys through Intermetallic Formation

These dispersoids act as effective barriers to the movement of dislocations, which are the primary carriers of plastic deformation in crystalline materials. For a dislocation to move past an Al3Mn particle, it must either cut through it or bow around it (Orowan bowing). Given the hard and brittle nature of intermetallic compounds, cutting through them requires a significant amount of energy. Therefore, the dislocations are forced to bow around the particles, leaving behind dislocation loops and increasing the stress required for further deformation. This phenomenon is a key contributor to the increased yield strength and hardness of Al-Mn alloys.

Another important strengthening mechanism influenced by Al3Mn formation is grain boundary strengthening, also known as the Hall-Petch effect. The finely dispersed Al3Mn particles can effectively pin grain boundaries, a phenomenon known as Zener pinning. researchgate.netscielo.br This pinning action inhibits the growth of grains during heat treatment or high-temperature service. researchgate.netscielo.br Smaller grain sizes lead to a higher number of grain boundaries, which act as barriers to dislocation motion, thus increasing the strength of the alloy. The stability of these fine grains at elevated temperatures is crucial for maintaining the mechanical properties of the alloy in high-temperature applications.

Implications for Phase Engineering in Complex Metallic Alloys

The study of Al3Mn has significant implications for the field of phase engineering in complex metallic alloys. Phase engineering involves the deliberate manipulation of the phases present in a material's microstructure to achieve a desired set of properties. The formation and transformation of Al3Mn, often in competition with other stable or metastable phases, provide a model system for understanding and controlling phase selection.

In the binary Al-Mn system, the formation of Al3Mn is dependent on the alloy composition and thermal history. researchgate.net However, in commercial alloys, which are invariably multicomponent systems containing elements like Fe and Si, the phase landscape becomes much more complex. wikipedia.orgconcordia.ca For example, the presence of these elements can lead to the formation of quaternary phases like α-Al(FeMn)Si and β-Al(FeMn)Si. researchgate.net The transformation of the less desirable, plate-like β-phase to the more rounded α-phase during homogenization is a critical aspect of improving the alloy's processability and mechanical properties. researchgate.net Understanding the thermodynamic and kinetic factors that govern these transformations is a key aspect of phase engineering.

Research into the Al-Fe-Mn-Si system has led to the development of thermodynamic databases that can predict phase equilibria in these complex alloys. researchgate.netoulu.fi These computational tools are invaluable for phase engineering, as they allow for the design of alloy compositions and processing routes that favor the formation of beneficial phases like α-Al(FeMn)Si while suppressing the formation of detrimental ones. The knowledge gained from studying the role of manganese and the formation of Al3Mn-related phases is therefore directly applicable to the design of a wide range of aluminum alloys with tailored microstructures and properties.

Fundamental Understanding of Intermetallic Compound Behavior in Multicomponent Systems

The behavior of Al3Mn in aluminum alloys serves as an important case study for the fundamental understanding of intermetallic compound behavior in multicomponent systems. Intermetallic compounds are ordered phases with distinct crystal structures and properties compared to the constituent metals. wikipedia.org Their formation and stability are governed by thermodynamic and kinetic principles.

In multicomponent aluminum alloys, the solubility of various elements in the primary aluminum matrix and in the intermetallic phases is a critical factor. For instance, elements like iron and chromium can substitute for manganese in the Al-Mn intermetallic phases, altering their stoichiometry, crystal structure, and stability. concordia.caresearchgate.net This understanding is crucial for predicting the final microstructure of an alloy after casting and subsequent heat treatment.

Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) approach, has been instrumental in elucidating the complex phase relationships in multicomponent aluminum alloys containing manganese. researchgate.netoulu.fi These models, which are built upon experimental data, provide a framework for understanding how the addition of different elements influences the formation temperatures, compositions, and volume fractions of intermetallic phases like Al3Mn and its derivatives. This fundamental knowledge of intermetallic behavior is not only academic but also has practical implications for alloy development, as it allows for the prediction of microstructure and properties, thereby reducing the need for extensive trial-and-error experimentation.

Table 2: Properties of Al3Mn Intermetallic Compound

Property Value/Description
Chemical Formula Al3Mn
Crystal System Orthorhombic wikipedia.org
Formation Forms as a precipitate in Al-Mn alloys through solid-state transformation or during solidification. researchgate.netresearchgate.net
Role in Alloys Primarily acts as a strengthening dispersoid. researchgate.net

Exploration of Functional Materials Development Based on Aluminum, compd. with manganese (3:1)-Type Structures

While the primary application of Al3Mn in materials science has been as a structural reinforcement phase, its unique crystal structure opens avenues for the exploration of functional materials. The orthorhombic crystal structure of Al3Mn is a key characteristic that can influence physical properties beyond just mechanical strength. wikipedia.orgtaylorandfrancis.com The arrangement of atoms in this specific lattice can lead to anisotropic properties, meaning the material's properties can vary depending on the direction of measurement. nih.gov

The development of functional materials often hinges on the precise control of crystal structure and the arrangement of "functional motifs" within that structure. nih.gov By understanding the structure-property relationships in Al3Mn, it may be possible to design new materials with tailored electronic, magnetic, or thermal properties. For example, intermetallic compounds with specific crystal symmetries can exhibit interesting thermoelectric or magnetic behaviors. While research in this area for Al3Mn is not as extensive as its structural applications, the principles of materials design suggest that by substituting different elements into the Al3Mn lattice, it might be possible to tune its electronic band structure and create novel functional materials.

This approach of using a known crystal structure as a template for designing new functional materials is a growing area of materials science. nih.gov The knowledge of the Al3Mn structure, combined with computational materials science tools, allows for the theoretical prediction of the properties of hypothetical compounds with Al3Mn-type structures. This computational screening can guide experimental efforts to synthesize new materials with desired functionalities, expanding the application space for this class of intermetallic compounds beyond their traditional role in structural alloys.

Q & A

Q. What established methods ensure high-purity synthesis of Aluminum-Manganese (3:1) compounds?

To synthesize Al-Mn (3:1) with high purity, use high-temperature solid-state reactions under inert atmospheres (e.g., argon). Control stoichiometry by pre-mixing elemental Al and Mn powders in a 3:1 molar ratio, followed by arc-melting or induction heating. Post-synthesis annealing (400–600°C for 24–72 hours) refines phase homogeneity. Characterization via X-ray diffraction (XRD) and electron microscopy (SEM/TEM) confirms phase purity and crystallinity .

Q. Which characterization techniques are critical for verifying structural and compositional integrity?

Combine XRD for phase identification, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental mapping, and transmission electron microscopy (TEM) for nanoscale crystallinity. For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) quantifies deviations from the 3:1 stoichiometry. Cross-validate results with differential thermal analysis (DTA) to detect metastable phases .

Q. How do phase diagrams inform the stability of Al-Mn (3:1) under varying temperatures?

Historical phase equilibria studies (e.g., Raynor and Hume-Rothery, 1943) established the Al-Mn system’s complexity, identifying intermetallic phases like MnAl₆. Modern computational thermodynamics (CALPHAD) refine these diagrams by integrating experimental data from in-situ XRD and neutron diffraction. For Al-Mn (3:1), monitor peritectic reactions near 700°C to avoid unintended phase transformations .

Advanced Research Questions

Q. How can contradictions in phase stability data for Al-Mn (3:1) be resolved?

Discrepancies arise from differing synthesis conditions (e.g., cooling rates, impurity levels). Address this by replicating historical experiments (e.g., Butchers and Hume-Rothery, 1945) using controlled atmospheres and high-purity precursors. Apply advanced techniques like synchrotron XRD to track real-time phase evolution. Compare results with density functional theory (DFT) calculations to reconcile empirical and theoretical stability ranges .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of Al-Mn (3:1)?

Design laboratory studies to evaluate dissolution kinetics in aqueous systems (pH 4–7) using ion chromatography and atomic absorption spectroscopy (AAS). For biotic impacts, conduct microcosm experiments with model organisms (e.g., Daphnia magna) to quantify bioaccumulation and oxidative stress biomarkers. Field studies should measure soil and groundwater contamination near industrial sites, paired with speciation modeling (e.g., PHREEQC) .

Q. How can theoretical frameworks guide research on Al-Mn (3:1)’s electronic properties?

Link studies to band structure theory or ligand-field theory to predict magnetic or catalytic behavior. For example, DFT simulations of Al-Mn (3:1)’s density of states can identify d-orbital contributions to conductivity. Validate predictions with X-ray photoelectron spectroscopy (XPS) and magnetometry. Integrate findings into broader alloy design frameworks, such as Hume-Rothery rules for electron concentration .

Q. What experimental designs address gaps in understanding Al-Mn (3:1)’s corrosion mechanisms?

Use electrochemical impedance spectroscopy (EIS) and polarization resistance measurements in simulated environmental conditions (e.g., saline solutions, humid air). Correlate corrosion rates with microstructural features (e.g., grain boundaries) via electron backscatter diffraction (EBSD). For accelerated testing, apply ASTM G71 guidelines while ensuring results align with long-term field exposure data .

Q. How do impurity elements (e.g., Fe, Si) influence Al-Mn (3:1)’s mechanical properties?

Conduct controlled doping experiments (e.g., adding 0.1–1.0 wt% Fe) and measure hardness, tensile strength, and fatigue resistance. Use atom probe tomography (APT) to map impurity segregation at dislocations. Compare with thermodynamic simulations (e.g., Thermo-Calc) to predict phase interactions. Publish datasets in open-access repositories to facilitate meta-analyses .

Methodological Best Practices

Q. How to design reproducible experiments for Al-Mn (3:1) synthesis?

Document all parameters: heating rates, crucible materials (e.g., alumina vs. graphite), and ambient gas purity. Use statistical design of experiments (DoE) to optimize variables like annealing time/temperature. Share raw data and computational scripts via platforms like Zenodo or GitHub to enable replication .

Q. What interdisciplinary approaches enhance Al-Mn (3:1) research?

Combine materials science with environmental chemistry by studying both alloy performance and lifecycle impacts. Partner with computational chemists to validate empirical data via machine learning models. Publish negative results (e.g., failed synthesis attempts) to refine community-wide databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.